molecular formula C9H9NO2 B1296440 3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 703-51-5

3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No. B1296440
Key on ui cas rn: 703-51-5
M. Wt: 163.17 g/mol
InChI Key: FGKQHXRVPDLTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06319916B1

Procedure details

To a solution of 1.5 g of 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in 20 ml of tetrahydrofuran, was added 0.5 g of lithium aluminium hydride by portion, and the mixture was heated and refluxed for 2 hours. The reaction mixture was cooled to the room temperature. To the reaction mixture were added dropwise 1 ml of water and 0.8 ml of 10% aqueous solution of sodium hydroxide, and the mixture was stirred for 6 hours at room temperature. After the resultant solid mater was removed by filtration, the filtrate was concentrated under reduced pressure, and 20 ml of dichloromethane was added to the residue. The solution was dried over anhydrous sodium sulfate, then to the solution was added 0.94 ml of acetic anhydride, the mixture was stirred for 15 minutes at room temperature. The solvent was distilled off under reduced pressure, and the resulting oily residue was purified by means of column chromatography (developing solvent: dichloromethane-ethyl acetate=5:1 (V/V)) to give 1.8 g of 4-acetyl-2,3,4,5-tetrahydro-1,4-benzoxazepine as a colorless oily substance. The compound was used in the following steps without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=O)[NH:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+].[O:22]1CC[CH2:24][CH2:23]1>>[C:23]([N:4]1[CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:1][CH2:2][CH2:3]1)(=[O:22])[CH3:24] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
O1CCNC(C2=C1C=CC=C2)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the resultant solid mater was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure, and 20 ml of dichloromethane
ADDITION
Type
ADDITION
Details
was added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
to the solution was added 0.94 ml of acetic anhydride
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes at room temperature
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting oily residue was purified by means of column chromatography (developing solvent: dichloromethane-ethyl acetate=5:1 (V/V))

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)N1CCOC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.